Phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester

Description

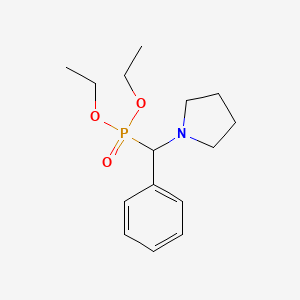

Phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester (CAS: 63000-01-1) is a phosphonate ester featuring a phenyl group linked to a pyrrolidine ring via a methylene bridge, with a diethyl phosphonate group at the central carbon. This compound combines the electron-withdrawing phosphonate group with the lipophilic phenyl and cyclic amine (pyrrolidine) moieties, making it structurally unique. Phosphonate esters are widely used in medicinal chemistry, agrochemicals, and materials science due to their stability, tunable solubility, and bioisosteric resemblance to phosphate groups .

Properties

CAS No. |

650634-09-6 |

|---|---|

Molecular Formula |

C15H24NO3P |

Molecular Weight |

297.33 g/mol |

IUPAC Name |

1-[diethoxyphosphoryl(phenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C15H24NO3P/c1-3-18-20(17,19-4-2)15(16-12-8-9-13-16)14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3 |

InChI Key |

WWICUFGIHAKGGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C1=CC=CC=C1)N2CCCC2)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable phenyl-pyrrolidinylmethyl precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphonic acid derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted phosphonic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1.1. Neutral Endopeptidase Inhibitors

One of the notable applications of phosphonic acid derivatives, including (phenyl-1-pyrrolidinylmethyl)-, diethyl ester, is in the development of neutral endopeptidase (NEP) inhibitors. These compounds are crucial in treating conditions such as heart failure and hypertension. The synthesis of these inhibitors often involves phosphonic acid derivatives as key intermediates. For instance, a patent describes novel processes for synthesizing NEP inhibitors that utilize phosphonic acid compounds as intermediates, highlighting their role in pharmaceutical development .

1.2. Anticancer Activity

Research indicates that phosphonic acid derivatives exhibit promising anticancer properties. A study reviewed various phosphonic compounds and their cytotoxic effects on cancer cell lines, revealing that some derivatives show activity comparable to established chemotherapeutics like cisplatin . The ability to modify the phosphonic acid structure allows for the optimization of these compounds for enhanced efficacy against specific cancer types.

Materials Science

2.1. Synthesis of Amphiphilic Copolymers

Phosphonic acid derivatives are utilized in the synthesis of amphiphilic copolymers that have applications in drug delivery systems. These copolymers can encapsulate hydrophobic drugs and release them in a controlled manner, improving therapeutic outcomes . The incorporation of phosphonic acid groups enhances the solubility and stability of the polymeric structures.

2.2. Surface Modification

Phosphonic acids are also used for surface modification of materials to improve adhesion properties or to impart specific functionalities to surfaces. For example, diethyl esters of phosphonic acids can be applied to modify metal oxides or glass surfaces, enhancing their hydrophobicity or chemical resistance .

4.1. Development of NEP Inhibitors

In a case study involving the synthesis of NEP inhibitors, researchers utilized phosphonic acid derivatives as starting materials to create a series of compounds with varying biological activities. The study demonstrated that modifications to the phenyl group significantly influenced the inhibitory potency against NEP enzymes .

4.2. Anticancer Compound Evaluation

Another case study assessed the cytotoxic effects of various phosphonic acid derivatives on multiple cancer cell lines. The results indicated that certain modifications led to enhanced activity against specific cancer types, suggesting potential pathways for further drug development .

Mechanism of Action

The mechanism of action of phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Diethyl [(Benzylamino)(Phenyl)Methyl]Phosphonate (CAS: 63000-01-1)

- Structure: Replaces pyrrolidine with a benzylamino group.

- Properties : Increased aromaticity from the benzyl group enhances lipophilicity (log P ~2.8 predicted), while the primary amine may participate in hydrogen bonding.

- Applications: Potential as a ligand for metal coordination or enzyme inhibition due to the amine-phosphonate motif .

Diphenyl Pyrrolidine-2-Phosphonate Hydrochloride

- Structure : Pyrrolidine ring with a phosphonate group at position 2, esterified with phenyl groups.

- Properties : The diphenyl ester increases steric bulk and lipophilicity (log P ~3.5) compared to diethyl esters. The hydrochloride salt improves aqueous solubility.

- Applications : Used in asymmetric catalysis and as a chiral building block in drug synthesis .

(2Z)-1-Fluoro-2-Butenyl Phosphonic Acid Diethyl Ester (CAS: 150972-88-6)

- Structure : Contains a fluoro-alkenyl group instead of the phenyl-pyrrolidinylmethyl moiety.

- Properties : Lower molecular weight (210.18 g/mol), higher electronegativity due to fluorine, and predicted density of 1.067 g/cm³.

- Applications : Intermediate in fluorinated agrochemicals or PET radiotracers .

Physicochemical Properties

| Property | Target Compound | Diethyl [(Benzylamino)(Phenyl)Methyl]Phosphonate | (2Z)-1-Fluoro-2-Butenyl Phosphonate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~325.3 (estimated) | 349.3 | 210.18 |

| log P (Predicted) | ~2.5–3.0 | ~2.8 | ~1.8 |

| pKa (Phosphonate) | ~2.5–3.5* | ~2.5–3.5* | ~2.5–3.5* |

| Boiling Point (°C) | Not reported | Not reported | 257.1 (predicted) |

*Phosphonate diethyl esters generally exhibit pKa values lower than carboxylic acids (~2.5–3.5 vs. ~4–5) due to stronger electron withdrawal .

Chemical Reactivity

- Hydrolysis : Diethyl esters can be hydrolyzed to phosphonic acids under acidic (e.g., HCl) or silylating (bromotrimethylsilane) conditions, enabling prodrug strategies .

- Wittig–Horner Reactions : Phosphonate esters participate in olefination reactions for conjugated polymer synthesis (e.g., π-conjugated arylenevinylenes in ).

Key Differences and Advantages

- Lipophilicity : The phenyl-pyrrolidinylmethyl group enhances membrane permeability compared to aliphatic or fluoro-substituted phosphonates.

- Stereochemical Complexity : The pyrrolidine ring introduces chirality, which can be exploited for enantioselective applications (e.g., asymmetric catalysis) .

- Stability : Diethyl esters offer greater hydrolytic stability than methyl esters, making them preferable for storage and in vivo delivery.

Biological Activity

Phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 273.27 g/mol. Its structure includes a phenyl ring connected to a pyrrolidine moiety and two ethyl ester groups, which contribute to its lipophilicity and potential biological interactions.

Phosphonic acids and their derivatives often mimic phosphate esters, allowing them to interact with biological targets such as enzymes involved in phosphorylation processes. The competitive inhibition of these enzymes is a primary mechanism through which these compounds exert their biological effects .

Biological Activities

1. Antimicrobial Activity

Research indicates that phosphonic acid derivatives exhibit notable antimicrobial properties. The presence of the pyrrolidine ring may enhance membrane permeability, facilitating the compound's entry into microbial cells .

2. Antiviral Properties

Studies have shown that certain phosphonic acids can inhibit viral replication by interfering with viral polymerases. This activity has been observed in various viral strains, suggesting a broad-spectrum potential .

3. Anticancer Activity

The anticancer effects of phosphonic acid derivatives have been evaluated in several studies. For instance, one study demonstrated that a related phosphinic acid derivative exhibited cytotoxic effects on osteosarcoma cells, indicating potential therapeutic applications in cancer treatment . The compound's ability to induce apoptosis in cancer cells while sparing healthy cells highlights its therapeutic promise.

Case Study 1: Anticancer Activity

In vitro studies were conducted using human osteosarcoma SAOS-2 cells and keratinocytes (HaCaT). The results indicated that at concentrations up to 5 mM, the phosphonic acid derivative showed good biocompatibility with HaCaT cells (77% viability) while significantly reducing cell viability in SAOS-2 cells . This suggests a selective cytotoxic effect that could be exploited for cancer therapy.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various phosphonic acid derivatives against gram-positive and gram-negative bacteria. The results revealed that the compound exhibited significant inhibition zones against tested pathogens, supporting its potential as an antimicrobial agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.